molecular formula C22H28O7S B13765290 [6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate CAS No. 53951-08-9

[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate

Katalognummer: B13765290
CAS-Nummer: 53951-08-9
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: AZGCPCDURVDPSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique oxane ring structure substituted with methoxy, methyl, and phenylmethoxy groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate diols and epoxides under acidic or basic conditions.

    Substitution Reactions: Introduction of methoxy and phenylmethoxy groups can be carried out using methanol and benzyl alcohol in the presence of strong acids or bases.

    Sulfonation: The final step involves the reaction of the oxane derivative with methanesulfonyl chloride in the presence of a base like pyridine to yield the methanesulfonate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanesulfonate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of ethers, thioethers, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like sodium alkoxides, thiols, or amines, often in polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, thioethers, amines.

Wissenschaftliche Forschungsanwendungen

[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and as a component in advanced materials.

Wirkmechanismus

The mechanism of action of [6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate apart is its unique oxane ring structure and the presence of multiple functional groups, which provide versatility in chemical reactions and potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

53951-08-9

Molekularformel

C22H28O7S

Molekulargewicht

436.5 g/mol

IUPAC-Name

[6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate

InChI

InChI=1S/C22H28O7S/c1-16-19(29-30(3,23)24)20(26-14-17-10-6-4-7-11-17)21(22(25-2)28-16)27-15-18-12-8-5-9-13-18/h4-13,16,19-22H,14-15H2,1-3H3

InChI-Schlüssel

AZGCPCDURVDPSY-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.